molecular formula C7H4FNOS B13631407 7-Fluoro-1,2-benzothiazol-3-one CAS No. 159803-13-1

7-Fluoro-1,2-benzothiazol-3-one

Cat. No.: B13631407
CAS No.: 159803-13-1
M. Wt: 169.18 g/mol
InChI Key: ZYKJOSTUGJOCHI-UHFFFAOYSA-N
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Description

7-Fluorobenzisothiazol-3(2H)-one is a chemical compound that belongs to the class of benzisothiazolones These compounds are characterized by a benzene ring fused to an isothiazolone ring, with a fluorine atom substituted at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluorobenzisothiazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzenethiol with a fluorinated acyl chloride in the presence of a base, leading to the formation of the benzisothiazolone ring.

Industrial Production Methods

Industrial production methods for 7-Fluorobenzisothiazol-3(2H)-one would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Fluorobenzisothiazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-Fluorobenzisothiazol-3(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

    Benzisothiazol-3(2H)-one: Lacks the fluorine substitution, which can affect its reactivity and biological activity.

    7-Chlorobenzisothiazol-3(2H)-one: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.

    7-Bromobenzisothiazol-3(2H)-one: Contains a bromine atom, which can influence its reactivity and applications.

Uniqueness

7-Fluorobenzisothiazol-3(2H)-one is unique due to the presence of the fluorine atom, which can significantly impact its chemical and biological properties. Fluorine atoms are known to enhance the stability, lipophilicity, and binding affinity of compounds, making this compound particularly interesting for various applications.

Properties

CAS No.

159803-13-1

Molecular Formula

C7H4FNOS

Molecular Weight

169.18 g/mol

IUPAC Name

7-fluoro-1,2-benzothiazol-3-one

InChI

InChI=1S/C7H4FNOS/c8-5-3-1-2-4-6(5)11-9-7(4)10/h1-3H,(H,9,10)

InChI Key

ZYKJOSTUGJOCHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)SNC2=O

Origin of Product

United States

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